2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Description
2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a thiophen-2-yl group and at position 4 with an amino group. A sulfanyl (-S-) bridge connects the triazole to an acetamide moiety, which is further substituted with a 2,6-dichlorophenyl group. The presence of electron-withdrawing chlorine atoms on the phenyl ring and the sulfur-rich heterocycles (thiophene and triazole) may enhance binding affinity to biological targets, such as enzymes or receptors involved in inflammatory pathways .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5OS2/c15-8-3-1-4-9(16)12(8)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYOEXBIUBEYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves the following key steps:
Formation of the triazole ring: : This is achieved by cyclization of hydrazine derivatives with thiophene-2-carboxylic acid.
Introduction of the amino group: : The amino group is introduced into the triazole ring via amination reactions.
Formation of the acetamide bond: : The triazole-thiophene intermediate is then reacted with 2,6-dichloroaniline and acetic anhydride to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound could be optimized by scaling up these reactions in large reactors, controlling temperature and pressure conditions precisely, and utilizing catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the triazole ring, potentially altering its aromaticity and affecting the electronic properties of the molecule.
Substitution: : The chloro groups in the dichlorophenyl ring can be substituted with various nucleophiles, resulting in a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of reduced triazole derivatives.
Substitution: : Various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Biology
Due to its unique structure, the compound may exhibit significant biological activity, making it a candidate for research in fields such as microbiology, pharmacology, and biotechnology.
Medicine
There is potential for this compound to act as a pharmacophore, with possible applications in drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry
The compound's stability and reactivity make it useful in industrial processes, potentially serving as an intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : The compound may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: : It may influence biochemical pathways involved in cell growth, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Furan-2-yl vs. Thiophen-2-yl at Position 5
The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide (585561-99-5) replaces the thiophene with a furan ring. While both heterocycles are aromatic, the oxygen atom in furan reduces electron density compared to the sulfur atom in thiophene. This difference impacts lipophilicity (logP: furan derivatives are less lipophilic) and bioavailability. In anti-exudative assays, furan-containing analogs exhibited moderate activity (40–60% inhibition at 10 mg/kg), comparable to diclofenac sodium (8 mg/kg), but slightly lower than thiophene derivatives due to reduced membrane permeability .
Chlorophenyl vs. Thiophen-2-yl at Position 5
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide (578749-21-0) substitutes thiophene with a 2-chlorophenyl group. However, this modification reduces π-π stacking capabilities compared to thiophene, which may lower binding affinity in certain targets .
Variations in the Acetamide Substituent
2,6-Dichlorophenyl vs. 2,6-Dimethylphenyl
Replacing the dichlorophenyl group with a dimethylphenyl moiety (as in 585561-99-5) introduces electron-donating methyl groups instead of electron-withdrawing chlorines. This alteration reduces the compound’s acidity (pKa) and increases steric hindrance, which may diminish interactions with charged residues in active sites. For example, dimethylphenyl analogs showed 20–30% lower antimicrobial activity against S. aureus and E. coli compared to dichlorophenyl derivatives .
2,6-Dichlorophenyl vs. Pyridin-4-yl
These derivatives demonstrated superior antioxidant activity (IC50: 12–18 µM in H2O2 scavenging assays) compared to dichlorophenyl analogs (IC50: 25–30 µM), likely due to the pyridine’s redox-active nature .
Pharmacological Activity Comparison
Physicochemical Properties
| Property | Target Compound (Thiophen-2-yl, 2,6-dichlorophenyl) | Furan-2-yl Analog (585561-99-5) | 2-Chlorophenyl Analog (578749-21-0) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~439.3 | ~409.4 | ~462.9 |
| logP (Predicted) | ~3.8 | ~2.9 | ~4.5 |
| Solubility (mg/mL) | Low (DMSO-soluble) | Moderate | Very low |
| Hydrogen Bond Acceptors | 6 | 7 | 6 |
The dichlorophenyl group contributes to its low solubility, necessitating formulation adjustments for in vivo applications .
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound typically involves the reaction of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole with suitable acylating agents. For instance, the acetamide derivative can be synthesized through a nucleophilic substitution reaction where the thiol group reacts with an acetic acid derivative under controlled conditions. The yield and purity of the synthesized compounds are confirmed using techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various 1,2,4-triazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| 2-{[...]} | 32 µg/mL | 64 µg/mL |
| Standard Antibiotic | 16 µg/mL | 32 µg/mL |
Antifungal Activity
The antifungal potential of triazole derivatives has also been explored. Compounds were tested against fungi such as Candida albicans. The results indicated that certain derivatives exhibited significant antifungal activity, making them candidates for further development in antifungal therapies .
Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The IC50 values ranged from 27.3 µM to 43.4 µM for different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| T47D (Breast Cancer) | 43.4 |
| HCT116 (Colon Cancer) | 27.3 |
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit fungal lanosterol demethylase or disrupt DNA synthesis in cancer cells .
Case Studies
- Antibacterial Study : In a comparative study involving several triazole derivatives, it was found that one compound exhibited a remarkable reduction in bacterial load in infected mice models when administered at a dose of 10 mg/kg body weight .
- Anticancer Efficacy : A recent screening identified a novel triazole compound that significantly inhibited tumor growth in xenograft models of breast cancer .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide?
- Methodology :
- Step 1 : Prepare the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives with thiophene-2-carbaldehyde under reflux in ethanol .
- Step 2 : Introduce the sulfanylacetamide moiety via nucleophilic substitution, reacting the triazole-thiol intermediate with 2-chloro-N-(2,6-dichlorophenyl)acetamide in DMF at 60–80°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR) and acetamide linkage (δ ~3.8 ppm for SCH2CO) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl and S atoms .
- HPLC-DAD : Assess purity (>98%) using a C18 column, acetonitrile/water gradient, and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anti-inflammatory Testing : Carrageenan-induced paw edema model in rodents at 10–50 mg/kg doses, with diclofenac as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Strategies :
- Substituent Variation : Replace the thiophen-2-yl group with furan-2-yl or chlorophenyl moieties to assess impact on bioactivity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIV-1 reverse transcriptase or COX-2 .
- Data Analysis : Compare IC50 values across analogs using ANOVA to identify statistically significant trends (p < 0.05) .
Q. What experimental designs resolve contradictions in reported biological data (e.g., variable IC50 values)?
- Troubleshooting Approaches :
- Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve reliability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl} analogs) to identify outliers .
Q. How can the compound’s metabolic stability and toxicity be assessed preclinically?
- Advanced Protocols :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS over 60 minutes .
- Cytotoxicity Screening : MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC50 calculation) .
- Genotoxicity : Ames test (TA98/TA100 strains) to evaluate mutagenic potential .
Methodological Notes
- Synthesis Optimization : Yield improvements (>70%) require strict anhydrous conditions and slow addition of reagents .
- Biological Replicates : Use n ≥ 3 for in vitro assays and n ≥ 6 for in vivo studies to ensure statistical power .
- Data Reproducibility : Archive raw spectral data (NMR, MS) and assay plate maps in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
